molecular formula C14H13FN2 B6592196 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline CAS No. 1820739-96-5

1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline

Cat. No.: B6592196
CAS No.: 1820739-96-5
M. Wt: 228.26 g/mol
InChI Key: IWNIFXYHGIVVGS-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline is a nitrogen-containing heterocyclic compound. It belongs to the quinoxaline family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a fluorophenyl group attached to the quinoxaline core, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound in the presence of a fluorinated aromatic compound. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoxalines, which exhibit enhanced biological activities and improved pharmacokinetic properties .

Scientific Research Applications

1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Medicine: It has potential therapeutic applications in the treatment of cancer, bacterial infections, and neurological disorders.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in critical biological processes.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline stands out due to the presence of the fluorophenyl group, which imparts unique chemical and biological properties. This modification enhances its stability, bioavailability, and therapeutic potential compared to its analogs .

Biological Activity

1,2,3,4-Tetrahydro-2-(3-fluorophenyl)quinoxaline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its potential as an antidiabetic agent and its antimicrobial effects. Various studies have highlighted its mechanisms of action, structure-activity relationships (SAR), and clinical implications.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₃FN₂
  • Molecular Weight : 228.26 g/mol
  • CAS Number : 1820739-96-5

The compound features a quinoxaline core, which is known for its bioactive properties and serves as a scaffold for various derivatives with enhanced pharmacological profiles .

Antidiabetic Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant activity as dipeptidyl peptidase IV (DPP-IV) inhibitors. DPP-IV inhibitors are crucial in managing type 2 diabetes by increasing insulin secretion and decreasing glucagon levels.

Key Findings

  • A series of quinoxaline derivatives were synthesized and evaluated for their DPP-IV inhibitory activity. The results indicated that compounds with the tetrahydroquinoxaline structure showed promising IC₅₀ values in the nanomolar range .
  • The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoxaline ring can enhance DPP-IV inhibition potency. For instance, the introduction of various substituents on the aromatic ring significantly influenced biological activity .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Quinoxaline derivatives are recognized for their effectiveness against a range of bacterial strains.

Case Studies

  • Antibacterial Activity : A study assessed the antibacterial efficacy of various quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.25 mg/L against Staphylococcus aureus and Enterococcus faecalis, including resistant strains such as MRSA .
    CompoundMIC (mg/L)Target Bacteria
    250.25Staphylococcus aureus
    310.5Enterococcus faecalis
    --MRSA
  • Biofilm Inhibition : The same study highlighted that these compounds were effective in preventing biofilm formation by S. aureus, which is critical for treating chronic infections .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • DPP-IV Inhibition : The compound binds to the active site of DPP-IV, thereby inhibiting its enzymatic activity and leading to increased levels of incretin hormones.
  • Antimicrobial Mechanism : The antimicrobial action is thought to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Properties

IUPAC Name

2-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2/c15-11-5-3-4-10(8-11)14-9-16-12-6-1-2-7-13(12)17-14/h1-8,14,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNIFXYHGIVVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N1)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239536
Record name 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820739-96-5
Record name 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820739-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Fluorophenyl)-1,2,3,4-tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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